

Benzyl 4-hydroxypiperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *Benzyl 4-hydroxypiperidine-1-carboxylate*

Cat. No.: *B1273280*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-hydroxypiperidine-1-carboxylate, also known as N-Cbz-4-hydroxypiperidine, is a versatile heterocyclic compound widely employed as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its piperidine core is a prevalent structural motif in numerous centrally active drugs, and the presence of a protected amine and a reactive hydroxyl group offers synthetic handles for facile diversification. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of **Benzyl 4-hydroxypiperidine-1-carboxylate** in the development of novel therapeutics, with a focus on its application in the synthesis of Dopamine D4 (D4) receptor antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of **Benzyl 4-hydroxypiperidine-1-carboxylate** is presented in the table below.

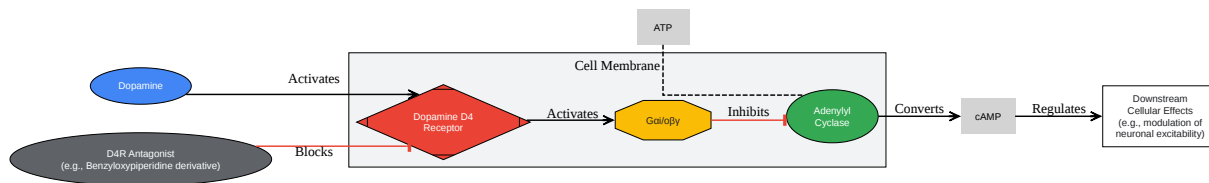
Property	Value
CAS Number	95798-23-5
Molecular Formula	C ₁₃ H ₁₇ NO ₃
Molecular Weight	235.28 g/mol [1]
Appearance	Solid
Boiling Point	167 °C at 0.2 mmHg
Density	1.554 g/mL at 25 °C
Refractive Index	n ₂₀ /D 1.543

Application in the Synthesis of Dopamine D4 Receptor Antagonists

The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target for the development of therapeutics for various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[2][3] **Benzyl 4-hydroxypiperidine-1-carboxylate** serves as a key building block for the synthesis of potent and selective D4 receptor antagonists.[2][4]

Biological Context: Dopamine D4 Receptor Signaling Pathway

The D4 receptor is primarily coupled to the Gai/o family of G proteins. Upon activation by dopamine, the receptor promotes the dissociation of the G protein heterotrimer into Gai/o and Gβγ subunits. The Gai/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This modulation of the cAMP signaling cascade, along with other downstream effects mediated by Gβγ, influences neuronal excitability and neurotransmitter release.[6] D4 receptor antagonists block the binding of dopamine, thereby preventing the initiation of this signaling cascade.



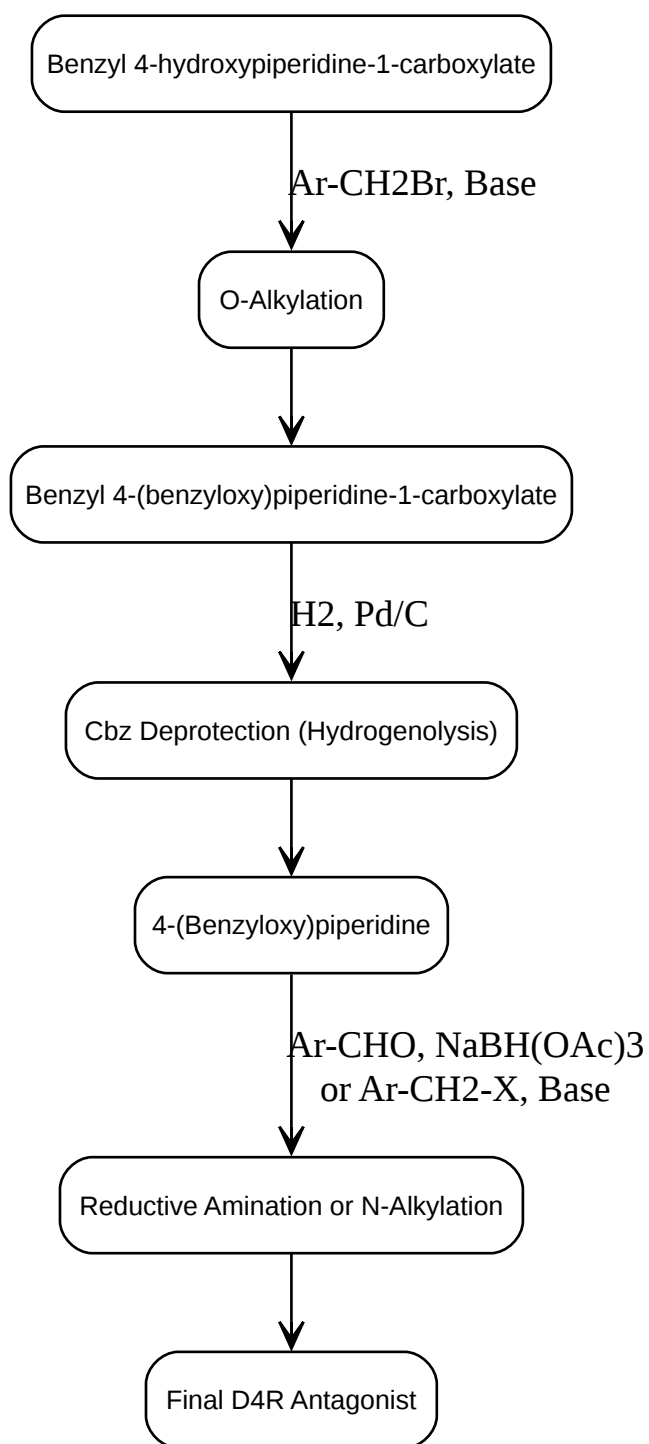
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Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols

The following protocols describe the synthesis of a benzyloxypiperidine-based Dopamine D4 receptor antagonist, utilizing **Benzyl 4-hydroxypiperidine-1-carboxylate** as the starting material.

Workflow for the Synthesis of a Benzyloxypiperidine D4R Antagonist



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Caption: Synthetic workflow for a D4R antagonist.

Protocol 1: Synthesis of Benzyl 4-(benzyloxy)piperidine-1-carboxylate

This protocol details the O-alkylation of the hydroxyl group of **Benzyl 4-hydroxypiperidine-1-carboxylate**.

Materials:

- **Benzyl 4-hydroxypiperidine-1-carboxylate**
- Anhydrous Dimethylformamide (DMF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide (BnBr)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of **Benzyl 4-hydroxypiperidine-1-carboxylate** (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
- Stir the resulting suspension at room temperature for 30 minutes.
- Add benzyl bromide (1.1 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer three times with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford Benzyl 4-(benzyloxy)piperidine-1-carboxylate.

Protocol 2: Synthesis of 4-(Benzyloxy)piperidine

This protocol describes the deprotection of the Cbz group via hydrogenolysis.

Materials:

- Benzyl 4-(benzyloxy)piperidine-1-carboxylate
- Methanol or Ethanol
- Palladium on carbon (Pd/C), 10%
- Hydrogen gas supply

Procedure:

- Dissolve Benzyl 4-(benzyloxy)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
- Carefully add 10% Pd/C catalyst to the solution.
- Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
- Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours, monitoring the reaction by TLC.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
- Rinse the filter cake with the solvent.
- Concentrate the filtrate under reduced pressure to yield 4-(Benzyloxy)piperidine.

Protocol 3: Synthesis of the Final Dopamine D4 Receptor Antagonist (Reductive Amination)

This protocol outlines the final step to introduce the desired substituent on the piperidine nitrogen via reductive amination.

Materials:

- 4-(Benzyloxy)piperidine
- An appropriate aromatic aldehyde (Ar-CHO)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 4-(Benzyloxy)piperidine (1.0 eq) and the aromatic aldehyde (1.1 eq) in DCM or DCE.
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography to obtain the final Dopamine D4 receptor antagonist.

Quantitative Data Summary

The following table presents representative binding affinity data for a series of benzyloxypiperidine-based Dopamine D4 receptor antagonists. The data highlights the high affinity and selectivity of these compounds for the D4 receptor over other dopamine receptor subtypes.

Compound ID	Target	Binding Affinity (K _i , nM)	Selectivity vs. D2R	Selectivity vs. D3R
8a	D4R	205.9	>30-fold	>30-fold
8w	D4R	165	>30-fold	>30-fold
9j	D4R	High	High	High
11a	D4R	299	Selective	Selective
11d	D4R	121	Selective	Selective
14a	D4R	0.3	>2000-fold	>2000-fold

Data adapted from references[2][4][7].

Conclusion

Benzyl 4-hydroxypiperidine-1-carboxylate is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules, particularly those targeting the central nervous system. Its utility in the construction of potent and selective Dopamine D4 receptor antagonists underscores its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this key building block.

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